molecular formula C7H8N2O4S B13523676 Methyl 3-sulfamoylpicolinate

Methyl 3-sulfamoylpicolinate

Cat. No.: B13523676
M. Wt: 216.22 g/mol
InChI Key: DZFPOUWPHIEUIN-UHFFFAOYSA-N
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Description

Methyl 3-sulfamoylpicolinate is a picolinic acid derivative featuring a methyl ester group at the carboxylic acid position and a sulfamoyl moiety at the 3-position of the pyridine ring. Analytical characterization methods such as ¹H NMR, ¹³C NMR, and ESI-MS (as used for related compounds) would confirm its purity and structural integrity .

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

methyl 3-sulfamoylpyridine-2-carboxylate

InChI

InChI=1S/C7H8N2O4S/c1-13-7(10)6-5(14(8,11)12)3-2-4-9-6/h2-4H,1H3,(H2,8,11,12)

InChI Key

DZFPOUWPHIEUIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-sulfamoylpicolinate typically involves the reaction of 3-picolinic acid with a sulfonamide derivative under specific conditions. One common method includes the use of methyl chloroformate as a reagent to introduce the methyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-sulfamoylpicolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the picolinate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted picolinates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-sulfamoylpicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-sulfamoylpicolinate involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in critical biological pathways. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 3-sulfamoylpicolinate and analogous compounds derived from the evidence:

Compound Name Substituent Position & Group Key Functional Features Synthesis Highlights Purity/Stability Data Reference
This compound 3-sulfamoyl, methyl ester (carboxylic acid) Sulfamoyl (electron-withdrawing), ester Likely SN2 or coupling reactions Not explicitly reported
6-(Methylsulfonamido)picolinic acid (7) 6-methylsulfonamido, carboxylic acid Sulfonamide (polar), free carboxylic acid Sulfonylation of 6-aminopicolinic acid White solid; NMR/ESI-MS verified
Methyl 3-amino-6-methoxypicolinate 3-amino, 6-methoxy, methyl ester Amino (nucleophilic), methoxy (electron-donating) Esterification of precursor acid Research-grade; CAS: 938439-54-4
Methyl 3-bromo-5-(trifluoromethyl)picolinate 3-bromo, 5-CF₃, methyl ester Halogen (electrophilic), CF₃ (lipophilic) Halogenation/trifluoromethylation >97% purity; GLPBIO certified

Key Observations :

Substituent Position and Reactivity :

  • This compound’s sulfamoyl group at the 3-position contrasts with compound 7 ’s sulfonamide at the 6-position. Positional isomerism significantly alters electronic effects: the 3-sulfamoyl group may enhance intramolecular hydrogen bonding, affecting solubility and target binding .
  • The trifluoromethyl group in Methyl 3-bromo-5-(trifluoromethyl)picolinate increases lipophilicity, making it more suitable for membrane permeability in drug design compared to the polar sulfamoyl group .

Functional Group Impact: Free carboxylic acids (e.g., compound 7) exhibit higher acidity (pKa ~2–3) compared to methyl esters (pKa ~4–5), influencing bioavailability and formulation stability .

Synthetic Challenges :

  • Sulfamoyl incorporation (as in the target compound) may require controlled conditions to avoid over-sulfonylation, similar to the sulfonylation step described for compound 7 .
  • Bromination/trifluoromethylation (as in Methyl 3-bromo-5-(trifluoromethyl)picolinate ) demands specialized reagents (e.g., NBS or CF₃Cu), contrasting with the simpler alkylation used for methyl ester formation .

Q & A

Q. What are the established synthetic routes for Methyl 3-sulfamoylpicolinate, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves sulfonylation of a picolinic acid precursor. For example, methyl 3-aminopicolinate can react with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0°C, followed by room-temperature stirring for 16 hours . Critical parameters include solvent choice (polar aprotic solvents like DMF improve solubility), temperature control (exothermic reactions require cooling), and purification methods (flash chromatography for intermediates, followed by acid-base workup for final isolation). Yield optimization relies on stoichiometric ratios, reaction time, and avoiding moisture-sensitive intermediates .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity. For instance, the sulfamoyl group’s protons appear as a singlet near δ 3.3 ppm in ¹H NMR, while the picolinate aromatic protons show splitting patterns consistent with substitution patterns . High-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ESI-MS) validates molecular weight. Purity is assessed via reverse-phase HPLC using a C18 column with UV detection at 254 nm. Data interpretation requires cross-referencing observed peaks with predicted chemical shifts and fragmentation patterns .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

Methodological Answer: Stability studies involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Aliquots are withdrawn at timed intervals and analyzed via HPLC to quantify intact compound degradation. Kinetic modeling (e.g., first-order decay) determines half-life. Control experiments with antioxidants or enzyme inhibitors (e.g., esterases) help identify degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assay systems?

Methodological Answer: Contradictions may arise from assay-specific variables (e.g., cell line viability, incubation time, or solvent effects). A systematic review using PICOT criteria (Population: cell/animal models; Intervention: compound concentration; Comparison: positive/negative controls; Outcome: IC₅₀/EC₅₀; Time: exposure duration) can standardize comparisons . Meta-analytical tools (e.g., forest plots) quantify heterogeneity, while sensitivity analysis identifies outlier studies. Replicating assays under harmonized protocols (e.g., CLSI guidelines) reduces variability .

Q. How do modifications to the sulfamoyl group in this compound analogues impact pharmacological activity?

Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing analogues with variations in sulfamoyl substituents (e.g., alkylation, fluorination) and testing them in target-specific assays (e.g., enzyme inhibition). For example, replacing the methyl group in the sulfamoyl moiety with a trifluoromethyl group may enhance metabolic stability but reduce solubility. Activity trends are analyzed using multivariate regression models to correlate physicochemical properties (logP, polar surface area) with efficacy .

Q. What computational approaches predict the binding affinity of this compound to target enzymes?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the compound and enzyme active sites, prioritizing poses with optimal hydrogen bonding and van der Waals contacts. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time (e.g., 100 ns trajectories). Free energy perturbation (FEP) calculations quantify ΔG binding. Validation includes comparing predicted affinities with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Notes

  • Synthesis Optimization : Reaction scalability requires DoE (Design of Experiments) to evaluate parameter interactions (e.g., temperature vs. catalyst loading) .
  • Data Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw spectral data via repositories like ChemRxiv .
  • Ethical Compliance : For biological studies, adhere to OECD guidelines for in vitro toxicity testing and obtain IRB approval for human cell line use .

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